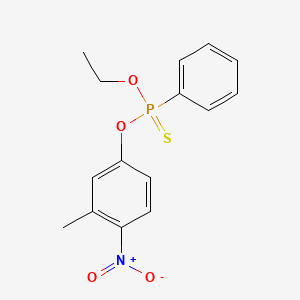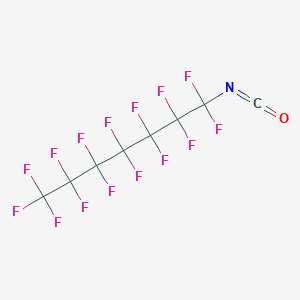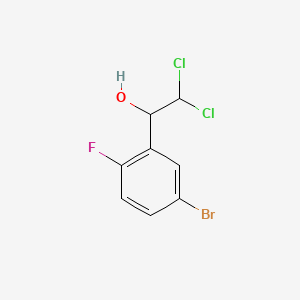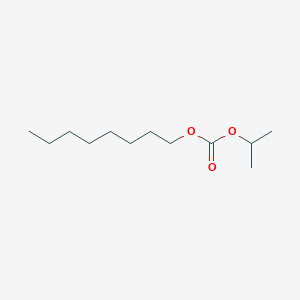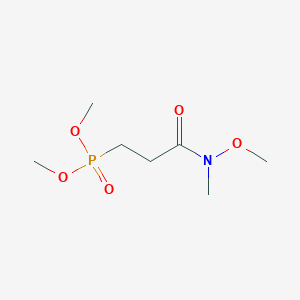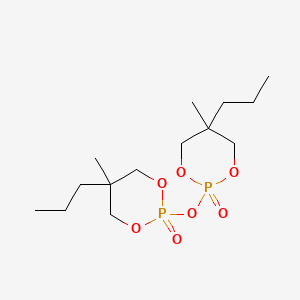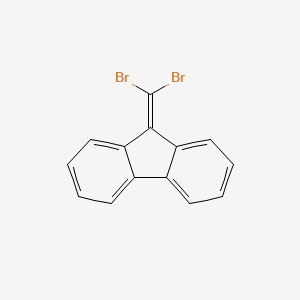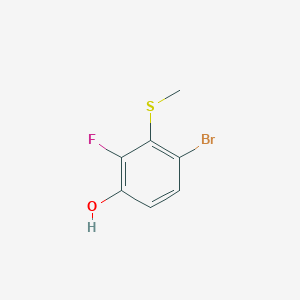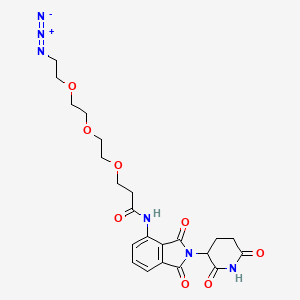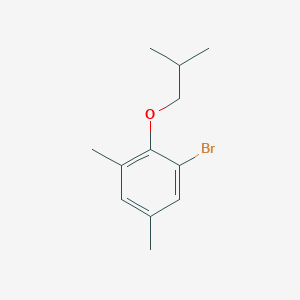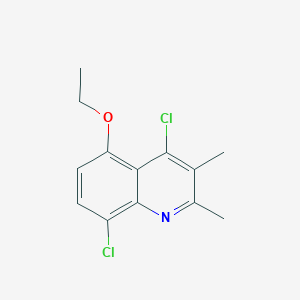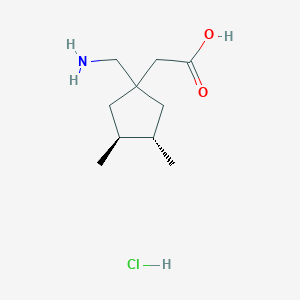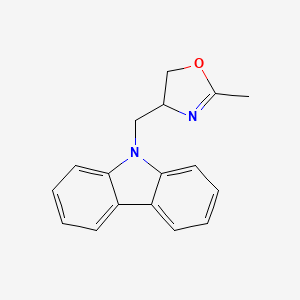
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole typically involves a multi-step process. One common method includes the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified through chromatography on a silica gel column followed by recrystallization in an ether/hexane mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biosensor due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may exert its effects by modulating specific signaling pathways such as the p38 mitogen-activated protein kinase pathway, which is involved in inflammation . Additionally, its photochemical properties enable it to participate in electron transfer processes, making it useful in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-(Benzyloxy)ethyl)-9H-carbazole: Similar in structure but with different functional groups, leading to varied applications.
2-(3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole-9-yl) ethyl methacrylate: Another carbazole derivative with distinct electronic properties.
Uniqueness
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of the carbazole and oxazole rings, which imparts distinct photochemical and electronic properties. This makes it particularly suitable for applications in optoelectronics and as a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-(carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H16N2O/c1-12-18-13(11-20-12)10-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13H,10-11H2,1H3 |
InChI-Schlüssel |
PIBVAULRYCPZAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(CO1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


